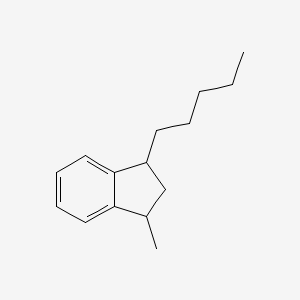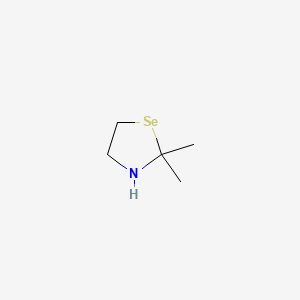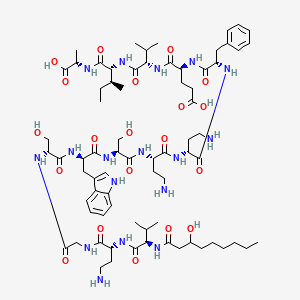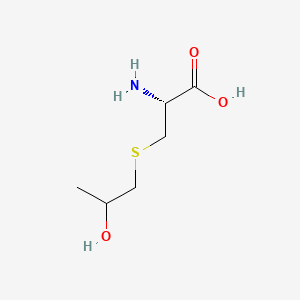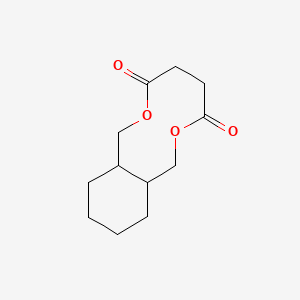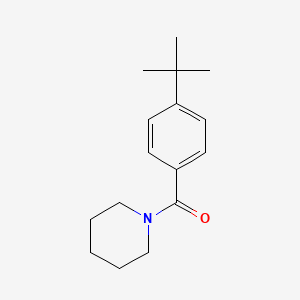
Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)-, also known as 1-(4-tert-butylbenzoyl)piperidine, is a chemical compound belonging to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocycles containing one nitrogen atom. This compound is characterized by its molecular structure, which includes a piperidine ring attached to a 4-tert-butylbenzoyl group.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)- can be synthesized through the reaction of piperidine with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.
Alternative Methods: Another approach involves the use of piperidine and 4-tert-butylbenzoic acid in the presence of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods: Industrial production of Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)- typically involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality and efficiency. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process.
Types of Reactions:
Oxidation: Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atom, leading to the formation of substituted piperidines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chromium(VI) compounds, and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles (e.g., alkyl halides) and polar aprotic solvents.
Major Products Formed:
Oxidation Products: Piperidine-1-oxide derivatives.
Reduction Products: Piperidine derivatives with reduced functional groups.
Substitution Products: Substituted piperidines with different alkyl or aryl groups.
Scientific Research Applications
Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)- has found applications in various fields of scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: Piperidine derivatives are explored for their potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)- exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other biological processes.
Comparison with Similar Compounds
Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)- is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Piperidine, 1-(3-(1,1-dimethylethyl)phenyl)-, Piperidine, 1-(2-(1,1-dimethylethyl)phenyl)-, Piperidine, 1-(4-(1,1-dimethylethyl)phenyl)-.
Uniqueness: The presence of the 4-tert-butylbenzoyl group in Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)- distinguishes it from other piperidine derivatives, providing unique chemical and biological properties.
Properties
CAS No. |
59746-67-7 |
|---|---|
Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H23NO/c1-16(2,3)14-9-7-13(8-10-14)15(18)17-11-5-4-6-12-17/h7-10H,4-6,11-12H2,1-3H3 |
InChI Key |
QXUQNZDBDBUCLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


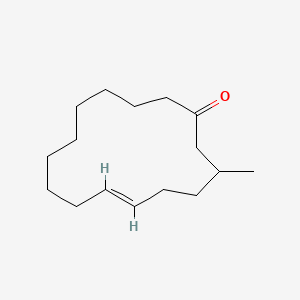
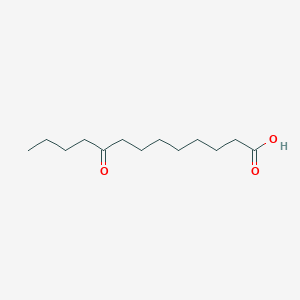
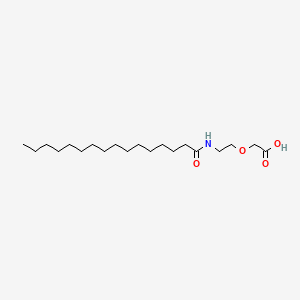
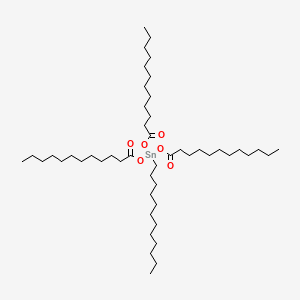
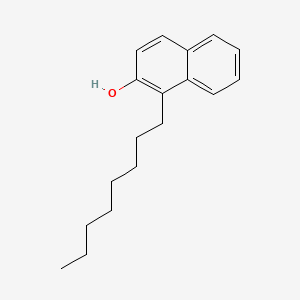
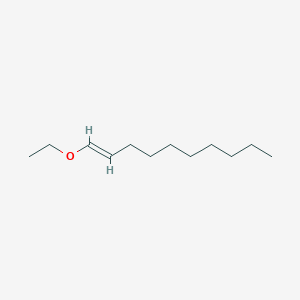
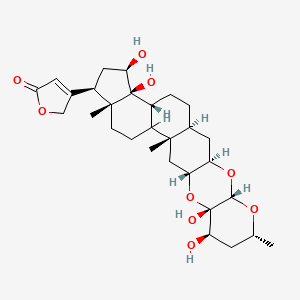
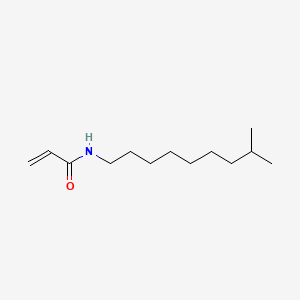
arsanium bromide](/img/structure/B15176074.png)
